methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a chloro-substituted benzoate ester linked to a sulfonylated glycine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-chloro-3-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Sulfonylation: The next step is the sulfonylation of the amino group using phenylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with Glycine Derivative: The final step involves coupling the sulfonylated benzoate ester with N-(4-methoxyphenyl)glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the benzoate ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the sulfonyl and methoxy groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Sulfone derivatives or carboxylic acids.
Reduction: Alcohol derivatives or amines.
Hydrolysis: 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can be used as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural components suggest potential as an enzyme inhibitor or receptor modulator, which could be explored in the treatment of diseases such as cancer or inflammatory conditions.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action for methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Uniqueness
Methyl 4-chloro-3-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a methoxy group on the aromatic rings, along with the sulfonylated glycine moiety, distinguishes it from similar compounds and may result in unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-31-18-11-9-17(10-12-18)26(33(29,30)19-6-4-3-5-7-19)15-22(27)25-21-14-16(23(28)32-2)8-13-20(21)24/h3-14H,15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVJQLFMCOYBAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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